molecular formula C20H26N2O3S B11056657 2-(Diethylamino)ethyl 4-{[3-oxo-3-(thiophen-2-yl)propyl]amino}benzoate

2-(Diethylamino)ethyl 4-{[3-oxo-3-(thiophen-2-yl)propyl]amino}benzoate

Cat. No.: B11056657
M. Wt: 374.5 g/mol
InChI Key: PEYUEKFTUSCKLE-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 4-{[3-oxo-3-(thiophen-2-yl)propyl]amino}benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoate core with a diethylaminoethyl group and a thiophen-2-yl propyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 4-{[3-oxo-3-(thiophen-2-yl)propyl]amino}benzoate typically involves a multi-step process:

    Formation of the Benzoate Core: The initial step involves the preparation of the benzoate core, which can be achieved through esterification reactions.

    Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the benzoate core with diethylaminoethyl chloride under basic conditions.

    Attachment of the Thiophen-2-yl Propyl Group: The final step includes the coupling of the thiophen-2-yl propyl group to the benzoate core through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 4-{[3-oxo-3-(thiophen-2-yl)propyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propyl chain can be reduced to form alcohols.

    Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Diethylamino)ethyl 4-{[3-oxo-3-(thiophen-2-yl)propyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 4-{[3-oxo-3-(thiophen-2-yl)propyl]amino}benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)ethyl 4-{[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate
  • Ethyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate

Uniqueness

2-(Diethylamino)ethyl 4-{[3-oxo-3-(thiophen-2-yl)propyl]amino}benzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiophen-2-yl propyl group, in particular, provides unique electronic and steric properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C20H26N2O3S

Molecular Weight

374.5 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-[(3-oxo-3-thiophen-2-ylpropyl)amino]benzoate

InChI

InChI=1S/C20H26N2O3S/c1-3-22(4-2)13-14-25-20(24)16-7-9-17(10-8-16)21-12-11-18(23)19-6-5-15-26-19/h5-10,15,21H,3-4,11-14H2,1-2H3

InChI Key

PEYUEKFTUSCKLE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NCCC(=O)C2=CC=CS2

Origin of Product

United States

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